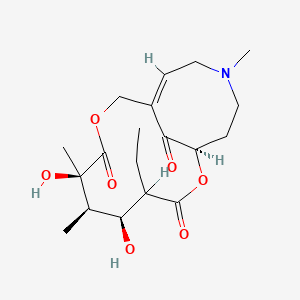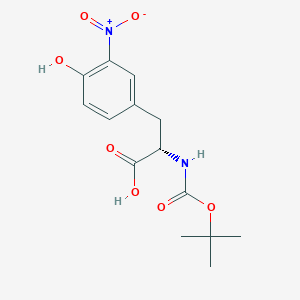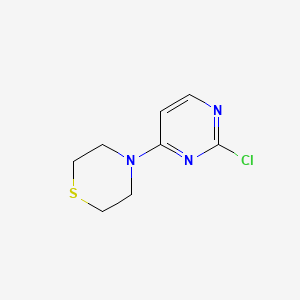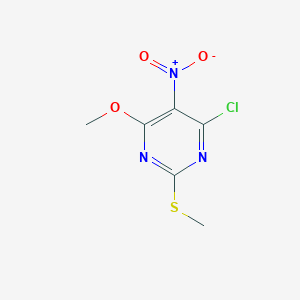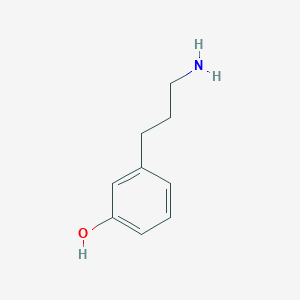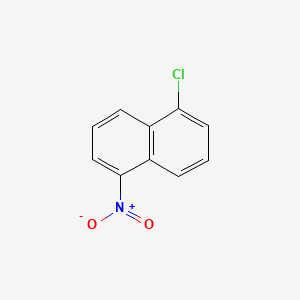
1-Chloro-5-nitronaphthalene
概要
説明
1-Chloro-5-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2. It is a derivative of naphthalene, where a chlorine atom and a nitro group are substituted at the 1 and 5 positions, respectively. This compound is of interest due to its applications in various chemical reactions and industrial processes.
作用機序
Target of Action
It is known that nitroaromatic compounds can interact with various biological molecules and systems .
Mode of Action
Nitroaromatic compounds generally undergo reduction reactions in biological systems, which can lead to the formation of reactive species .
Biochemical Pathways
There is evidence that 1-nitronaphthalene, a related compound, can be metabolized by certain bacteria through a pathway that is derived from the naphthalene degradation pathway .
Pharmacokinetics
Nitroaromatic compounds are generally lipophilic and can be absorbed through the skin, lungs, and gastrointestinal tract .
Result of Action
Nitroaromatic compounds can generate reactive species that can cause oxidative stress and damage to cellular components .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of nitroaromatic compounds .
生化学分析
Biochemical Properties
It is known that naphthalene and its derivatives can undergo various biochemical reactions . For instance, 1-nitronaphthalene, a similar compound, can be metabolized by certain bacteria through a pathway involving a three-component dioxygenase . This enzyme catalyzes the initial step in the degradation of 1-nitronaphthalene, resulting in the formation of 1,2-dihydroxynaphthalene . It is plausible that 1-Chloro-5-nitronaphthalene might interact with similar enzymes and undergo analogous biochemical reactions.
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can have various effects on cells. For example, 1-nitronaphthalene can be metabolized by certain bacteria, suggesting that it can influence cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can interact with various biomolecules. For example, 1-nitronaphthalene is metabolized by a three-component dioxygenase, suggesting that it can bind to this enzyme and potentially inhibit or activate it
Temporal Effects in Laboratory Settings
It is known that naphthalene and its derivatives can undergo various reactions over time
Dosage Effects in Animal Models
It is known that naphthalene and its derivatives can have various effects in animal models
Metabolic Pathways
It is known that naphthalene and its derivatives can be metabolized through various pathways
Transport and Distribution
It is known that naphthalene and its derivatives can be transported and distributed within cells and tissues
Subcellular Localization
It is known that naphthalene and its derivatives can localize in various subcellular compartments
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-5-nitronaphthalene can be synthesized through the nitration of 1-chloronaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of solid acid catalysts, such as sulfated zirconia, can enhance the selectivity and yield of the desired product .
化学反応の分析
Types of Reactions: 1-Chloro-5-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form different derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Chloro-5-aminonaphthalene.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
1-Chloro-5-nitronaphthalene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its structural properties.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
類似化合物との比較
- 1-Chloro-2-nitronaphthalene
- 1-Chloro-4-nitronaphthalene
- 1-Bromo-5-nitronaphthalene
Comparison: 1-Chloro-5-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which affects its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution and reduction reactions .
特性
IUPAC Name |
1-chloro-5-nitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDLWJNLAXOEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870674 | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-63-0 | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-5-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


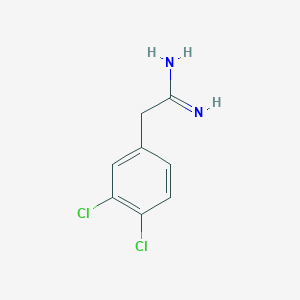
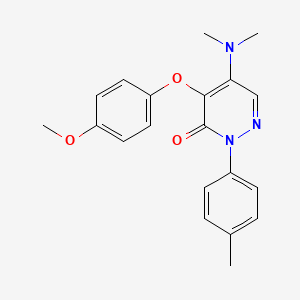
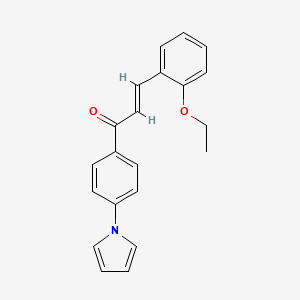
![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)
![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)

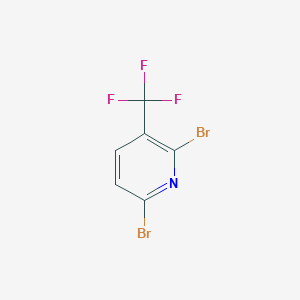
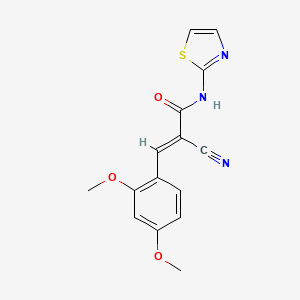
![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)
